molecular formula C18H14ClFN2O2 B5597876 3-chloro-1-(2,3-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione

3-chloro-1-(2,3-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione

Cat. No. B5597876
M. Wt: 344.8 g/mol
InChI Key: UAGNIUMKNVGEBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolopyrrole diones involves palladium-catalyzed coupling reactions, such as the Suzuki coupling, which is a common method for forming carbon-carbon bonds between aromatic compounds. This method allows for the introduction of various substituents into the pyrrolopyrrole core, affecting the physical and chemical properties of the resulting compounds (Zhang & Tieke, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to "3-chloro-1-(2,3-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione" has been determined using X-ray crystallography. These studies reveal that such molecules often adopt non-planar geometries due to steric hindrance between substituents, which can influence their optical and electronic properties (Ming-zhi et al., 2005).

Chemical Reactions and Properties

Pyrrolopyrrole diones undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic addition, and cycloaddition reactions. These reactions can be utilized to further modify the core structure or introduce additional functional groups, expanding the range of possible applications of these compounds (Tsupak et al., 1994).

Physical Properties Analysis

The physical properties of pyrrolopyrrole diones, such as solubility, melting point, and crystallinity, are significantly influenced by the nature and position of the substituents on the core structure. These compounds are generally soluble in common organic solvents, which is crucial for their processing and application in various fields (I. Fujii et al., 2002).

Chemical Properties Analysis

Pyrrolopyrrole diones exhibit a range of chemical properties, including photoluminescence, which makes them attractive for use in light-emitting devices and as pigments. The electronic structure and conjugation within the molecule play a key role in determining these properties, with potential applications in optoelectronic devices and materials science (Beyerlein & Tieke, 2000).

Scientific Research Applications

Photocyclization and Synthesis

Pyrrole derivatives have been investigated for their unique photocyclization properties. Košmrlj and Šket (2007) described the photochemical behavior of 2-halo-substituted 1,3-diarylpropan-1,3-diones, highlighting the influence of halogen atoms and electron-donor groups on cyclization pathways, leading to the formation of flavones under specific conditions (Košmrlj & Šket, 2007). Similarly, the synthesis and structural determination of compounds incorporating chloro and fluoro groups alongside pyrrolidine diones have been reported, showcasing the diverse synthetic pathways and crystalline structures achievable with these motifs (Huang Ming-zhi et al., 2005).

Photoluminescent Materials

Pyrrole derivatives have found applications in the development of photoluminescent materials. Beyerlein and Tieke (2000) synthesized π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole and phenylene units, demonstrating their potential in electronic applications due to their strong photoluminescence and good solubility (Beyerlein & Tieke, 2000).

Chemical Synthesis and Functionalization

In chemical synthesis, pyrrole derivatives serve as key intermediates for the construction of complex molecules. Yin et al. (2008) developed a new methodology for synthesizing substituted 2-amino-5-chlorothiophenes, using pyrrole as an amine protecting group, illustrating the versatility of pyrrole derivatives in synthetic chemistry (Yin et al., 2008).

Pharmaceutical Research

Pyrrole derivatives also play a significant role in pharmaceutical research. Kuznietsova et al. (2019) synthesized pyrrole derivatives as potential anti-cancer therapeutics, elucidating their mechanisms of action and safety profiles. These compounds exhibited promising activity against protein kinases involved in cancer progression, highlighting the therapeutic potential of pyrrole derivatives (Kuznietsova et al., 2019).

Electronic and Optical Materials

Moreover, pyrrole derivatives have been explored for their applications in electronic and optical materials. Luo et al. (2015) designed and synthesized red-emissive fluorophores based on 1,8-naphthalimide derivatives, demonstrating their utility in organic light-emitting diode (OLED) applications due to their excellent emission properties and potential for electronic filters and frequency doubling circuits (Luo et al., 2015).

properties

IUPAC Name

3-chloro-1-(2,3-dimethylphenyl)-4-(4-fluoroanilino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2/c1-10-4-3-5-14(11(10)2)22-17(23)15(19)16(18(22)24)21-13-8-6-12(20)7-9-13/h3-9,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGNIUMKNVGEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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